molecular formula C19H12Cl2FN5 B8218922 6-(5-Amino-6-chloropyridin-3-YL)-N-(3-chloro-4-fluorophenyl)quinazolin-4-amine

6-(5-Amino-6-chloropyridin-3-YL)-N-(3-chloro-4-fluorophenyl)quinazolin-4-amine

Cat. No.: B8218922
M. Wt: 400.2 g/mol
InChI Key: FEAHHBXKVCPWFU-UHFFFAOYSA-N
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Description

6-(5-Amino-6-chloropyridin-3-YL)-N-(3-chloro-4-fluorophenyl)quinazolin-4-amine is a complex organic compound that belongs to the class of quinazoline derivatives. These compounds are known for their diverse biological activities and are often explored for their potential therapeutic applications. The structure of this compound includes a quinazoline core, which is a bicyclic system consisting of fused benzene and pyrimidine rings, substituted with various functional groups that contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(5-Amino-6-chloropyridin-3-YL)-N-(3-chloro-4-fluorophenyl)quinazolin-4-amine typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:

    Formation of the Quinazoline Core: This step often involves the cyclization of an anthranilic acid derivative with a suitable aldehyde or ketone under acidic or basic conditions to form the quinazoline ring system.

    Substitution Reactions:

    Coupling Reactions: The final step involves coupling the quinazoline core with the 3-chloro-4-fluorophenyl group, which can be achieved using palladium-catalyzed cross-coupling reactions such as Suzuki or Buchwald-Hartwig coupling.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions, and the implementation of purification techniques such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino groups, leading to the formation of nitroso or nitro derivatives.

    Reduction: Reduction reactions can convert nitro groups back to amino groups or reduce other functional groups present in the molecule.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using agents like sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino groups can yield nitroso or nitro derivatives, while nucleophilic substitution can introduce various functional groups, altering the compound’s properties.

Scientific Research Applications

6-(5-Amino-6-chloropyridin-3-YL)-N-(3-chloro-4-fluorophenyl)quinazolin-4-amine has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors involved in disease pathways.

    Industry: It may be used in the development of new materials or as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 6-(5-Amino-6-chloropyridin-3-YL)-N-(3-chloro-4-fluorophenyl)quinazolin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or altering their function. This can lead to various biological effects, such as the inhibition of cell proliferation in cancer or the reduction of inflammation.

Comparison with Similar Compounds

Similar Compounds

    Gefitinib: Another quinazoline derivative used as an anticancer agent, particularly in the treatment of non-small cell lung cancer.

    Erlotinib: Similar to gefitinib, it targets the epidermal growth factor receptor (EGFR) and is used in cancer therapy.

    Lapatinib: A dual tyrosine kinase inhibitor that targets both EGFR and HER2, used in the treatment of breast cancer.

Uniqueness

6-(5-Amino-6-chloropyridin-3-YL)-N-(3-chloro-4-fluorophenyl)quinazolin-4-amine is unique due to its specific substitution pattern, which may confer distinct biological activities and selectivity for certain molecular targets. This makes it a valuable compound for further research and development in various scientific fields.

Properties

IUPAC Name

6-(5-amino-6-chloropyridin-3-yl)-N-(3-chloro-4-fluorophenyl)quinazolin-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H12Cl2FN5/c20-14-7-12(2-3-15(14)22)27-19-13-5-10(1-4-17(13)25-9-26-19)11-6-16(23)18(21)24-8-11/h1-9H,23H2,(H,25,26,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEAHHBXKVCPWFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1C3=CC(=C(N=C3)Cl)N)C(=NC=N2)NC4=CC(=C(C=C4)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H12Cl2FN5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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